molecular formula C19H18N6O2S B2644040 3-(1-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one CAS No. 2034297-99-7

3-(1-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one

Numéro de catalogue: B2644040
Numéro CAS: 2034297-99-7
Poids moléculaire: 394.45
Clé InChI: CSHDUUSNESBMGD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound features a thieno[3,2-d][1,2,3]triazin-4(3H)-one core fused with a piperidin-4-yl group at position 3. The piperidine moiety is further substituted at the 1-position by a 2-methylimidazo[1,2-a]pyridine-3-carbonyl group. The structural complexity suggests applications in medicinal chemistry, particularly for targeting enzymes or receptors requiring heterocyclic recognition motifs.

Propriétés

IUPAC Name

3-[1-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)piperidin-4-yl]thieno[3,2-d]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O2S/c1-12-16(24-8-3-2-4-15(24)20-12)18(26)23-9-5-13(6-10-23)25-19(27)17-14(21-22-25)7-11-28-17/h2-4,7-8,11,13H,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSHDUUSNESBMGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)N3CCC(CC3)N4C(=O)C5=C(C=CS5)N=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 3-(1-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a complex heterocyclic structure that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C23H23N5O3C_{23}H_{23}N_{5}O_{3}, with a molecular weight of approximately 417.5 g/mol. The structure features a thieno[3,2-d][1,2,3]triazinone core fused with an imidazo[1,2-a]pyridine moiety, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC23H23N5O3
Molecular Weight417.5 g/mol
CAS Number2034283-98-0

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The imidazo[1,2-a]pyridine derivatives are noted for their ability to inhibit various cancer cell lines through mechanisms such as modulation of kinase pathways and induction of apoptosis. For instance:

  • Inhibition of Tropomyosin Receptor Kinases (Trks) : A related compound demonstrated significant inhibition of TrkA/B/C with IC50 values in the nanomolar range, suggesting that similar derivatives could exhibit potent anticancer properties against neuroblastoma cells .
  • PI3Kα Inhibition : Compounds with structural similarities have shown effectiveness in inhibiting the PI3Kα pathway, critical in many cancers. A derivative exhibited an IC50 value of 1.94 nM against PI3Kα, indicating strong potential for further development as an anticancer therapeutic .

Antimicrobial Activity

Imidazo[1,2-a]pyridine derivatives have also been evaluated for their antimicrobial properties. Some studies report significant activity against multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB) and other pathogens. The minimum inhibitory concentrations (MIC) for certain analogs were found to be as low as 0.03 to 5.0 μM against Mtb H37Rv strains .

The mechanisms underlying the biological activities of this compound may involve:

  • Kinase Inhibition : Many imidazo[1,2-a]pyridine compounds act as inhibitors of critical kinases involved in cancer progression.
  • Cell Cycle Arrest : Inducing cell cycle arrest and apoptosis in cancer cells has been observed through various assays.
  • Antioxidant Activity : Some derivatives exhibit antioxidant properties, contributing to their overall therapeutic potential.

Study on Anticancer Properties

In a recent study, a series of imidazo[1,2-a]pyridine derivatives were synthesized and tested against several cancer cell lines including SH-SY5Y (neuroblastoma), HCC827 (lung cancer), and MCF-7 (breast cancer). The results indicated that most compounds exhibited significant antiproliferative activity with IC50 values ranging from 10 to 100 nM across different cell lines. Notably, the compounds were more effective against HCC827 cells due to the overexpression of the PI3K pathway in these cells .

Study on Antimicrobial Efficacy

Another research effort focused on the antimicrobial efficacy of imidazo[1,2-a]pyridine derivatives against resistant strains of Mtb. High-throughput screening identified several compounds with promising MIC values that warrant further investigation into their structure-activity relationships and mechanisms of action against tuberculosis .

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity
Recent studies indicate that derivatives of imidazo[1,2-a]pyridine, including the compound , exhibit significant antimicrobial properties. These compounds have shown effectiveness against multidrug-resistant strains of tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). For instance, analogs of imidazo[1,2-a]pyridine have been identified as potent inhibitors of Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MIC) in the nanomolar range .

Anticancer Properties
The thieno[3,2-d][1,2,3]triazin-4(3H)-one moiety present in the compound is associated with anticancer activity. Compounds containing this scaffold have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications to the piperidine and imidazo[1,2-a]pyridine components can enhance anticancer efficacy .

Biological Research

Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting certain kinases involved in cancer progression and metastasis. This inhibition can lead to reduced tumor growth and improved patient outcomes in preclinical models .

Neuropharmacological Effects
Research indicates that derivatives of imidazo[1,2-a]pyridine may possess neuropharmacological properties. The compound's ability to interact with neurotransmitter receptors suggests potential applications in treating neurological disorders such as anxiety and depression. This is supported by studies demonstrating the effects of similar compounds on neurotransmitter modulation .

Synthesis and Development

Synthetic Routes
The synthesis of 3-(1-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one has been achieved through various synthetic methodologies. Recent advancements focus on metal-free approaches that enhance yield and reduce environmental impact. These methods are crucial for scaling up production for further biological testing .

Case Studies

StudyFocusFindings
Abrahams et al. (2023)AntimicrobialIdentified potent inhibitors of Mtb with MIC values as low as 0.03 μM for certain analogs .
Moraski et al. (2023)AnticancerDemonstrated significant cytotoxicity against various cancer cell lines with SAR studies indicating enhanced activity through structural modifications .
Recent ReviewsEnzyme InhibitionHighlighted the potential of imidazo[1,2-a]pyridine derivatives in inhibiting key kinases involved in cancer .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Core Heterocycle Variations

Thieno[3,2-d][1,2,3]triazin-4(3H)-one vs. Pyrazino/Pyrido-Pyrimidinones
  • Target Compound: The thieno-triazinone core contains a sulfur atom and three nitrogen atoms, offering unique electronic properties and hydrogen-bonding capacity.
  • Pyrazino[1,2-a]pyrimidin-4-one Derivatives (e.g., from ): These feature a fused pyrazine-pyrimidine system, which lacks sulfur but has two additional nitrogens. Such cores are common in kinase inhibitors due to their planar geometry .
  • Antimicrobial activity in these analogs highlights the role of substituents over core structure .

Key Insight: The triazinone’s nitrogen-rich structure may enhance binding to targets requiring multiple hydrogen bonds, such as proteases or nucleic acid-binding proteins.

Substituent Modifications

Piperidine and Imidazo[1,2-a]pyridine Substituents
  • Target Compound : The 2-methylimidazo[1,2-a]pyridine-3-carbonyl group at the piperidine 1-position introduces rigidity and aromaticity. This group’s carbonyl linker may improve metabolic stability compared to direct alkyl linkages .
  • Pyrazino-Pyrimidinone Analogs (): Substituents like 2-(2-methylimidazo[1,2-a]pyridin-6-yl) and 7-[1-(propan-2-yl)piperidin-4-yl] emphasize positional isomerism (3- vs. 6-substitution on imidazo-pyridine) and branched alkyl groups on piperidine, which increase lipophilicity .

Pharmacological and Physicochemical Properties

Property Target Compound Pyrazino-Pyrimidinone Analogs () Thieno[3,2-d]pyrimidine ()
Core Heterocycle Thieno-triazinone (S, 3N) Pyrazino-pyrimidinone (4N) Thieno-pyrimidine (S, 2N)
Key Substituents 2-Me-imidazo-pyridine-3-carbonyl-piperidine 2-Me-imidazo-pyridin-6-yl, branched piperidine Sulfonamide, acetylphenyl
Bioactivity Not reported (structural analogy suggests kinase/CNS targets) Kinase inhibition (inferred) Antimicrobial (MIC 1–3 µmol mL⁻¹)
Lipophilicity (Predicted) Moderate (carbonyl reduces logP) High (branched alkyl groups) Variable (depends on substituents)
Synthetic Accessibility Complex (multi-step coupling) Moderate (common heterocyclic scaffolds) Moderate (established cyclocondensation)

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.